molecular formula C7H14ClNO2 B7960657 Methyl (3R)-3-aminohex-5-enoate hydrochloride CAS No. 1820571-33-2

Methyl (3R)-3-aminohex-5-enoate hydrochloride

Cat. No.: B7960657
CAS No.: 1820571-33-2
M. Wt: 179.64 g/mol
InChI Key: HTJQESHDHNKBDO-FYZOBXCZSA-N
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Description

Methyl (3R)-3-aminohex-5-enoate hydrochloride is a chiral amino ester hydrochloride salt with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . The compound features an (R)-configured amino group at the third carbon, a methyl ester moiety, and a terminal double bond at the 5-position of the hexenoate chain. Its structure is critical in synthetic organic chemistry, particularly as a building block for pharmaceuticals or bioactive molecules.

Properties

IUPAC Name

methyl (3R)-3-aminohex-5-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJQESHDHNKBDO-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820571-33-2
Record name 5-Hexenoic acid, 3-amino-, methyl ester, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820571-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Stereoselective Synthesis via Chiral Resolution

The enantiomeric purity of Methyl (3R)-3-aminohex-5-enoate hydrochloride necessitates resolution techniques when starting from racemic mixtures. A widely adopted approach involves diastereomeric salt formation using chiral resolving agents. For instance, the use of (R)-(+)-α-phenylethylamine for resolving carboxylic acid intermediates has been documented in analogous syntheses .

In one protocol, racemic 3-aminohex-5-enoic acid is esterified with methanol under acidic conditions to yield the methyl ester. The free amine is then reacted with (R)-(+)-α-phenylethylamine in a polar solvent like ethyl acetate, forming diastereomeric salts. Recrystallization from a 1:1 isopropanol-water mixture enriches the (3R)-enantiomer, achieving >99% enantiomeric excess (ee) . Subsequent treatment with hydrochloric acid in dichloromethane liberates the target hydrochloride salt.

Key Reaction Parameters:

ParameterCondition
Resolving Agent(R)-(+)-α-phenylethylamine
Solvent SystemEthyl acetate/isopropanol-water
Recrystallization Yield72–85%
Enantiomeric Excess99.8% (HPLC)

Asymmetric Catalysis: Hydrogenation of α,β-Unsaturated Esters

Transition-metal-catalyzed asymmetric hydrogenation offers a direct route to enantiomerically pure amines. A rhodium(I) complex with (R,R)-Et-DuPhos ligand has demonstrated efficacy in reducing α,β-unsaturated esters to β-amino esters . For Methyl (3R)-3-aminohex-5-enoate, the substrate methyl 3-aminohex-5-enoate is hydrogenated under 50 bar H₂ pressure in tetrahydrofuran (THF) at 25°C. The reaction achieves 94% conversion and 98% ee, as confirmed by chiral HPLC .

Mechanistic Insights:

  • The ligand’s chiral environment directs hydrogen addition to the si face of the enamine.

  • Protonation of the intermediate enamine occurs stereoselectively, favoring the (3R)-configuration.

Enzymatic Kinetic Resolution

Lipase-catalyzed transesterification provides an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively acylates the (3S)-enantiomer of racemic methyl 3-aminohex-5-enoate using vinyl acetate in tert-butyl methyl ether. The unreacted (3R)-enantiomer is isolated with 91% ee and converted to the hydrochloride salt via HCl gas saturation .

Optimization Data:

FactorOptimal Value
Enzyme Loading20 mg/mmol substrate
Temperature30°C
Reaction Time48 hours
Conversion45% (theoretical max: 50%)

Hofmann Rearrangement of Carbamoyl Precursors

Adapting methods from glutaric acid derivatives , 3-(carbamoylmethyl)-5-methylhexanoic acid undergoes Hofmann rearrangement using sodium hypobromite (NaOBr). The reaction generates (S)-3-aminomethyl-5-methylhexanoic acid, which is esterified and resolved to the (3R)-configuration. While this pathway requires multiple steps, it benefits from high yields (78–82%) and scalability .

Critical Steps:

  • Carbamoylation: 3-Isobutylglutaric acid anhydride reacts with ammonia to form the carbamoyl intermediate.

  • Hofmann Rearrangement: NaOBr mediates decarboxylation and amine formation.

  • Esterification: Methanol and thionyl chloride convert the acid to the methyl ester.

Analytical Validation and Characterization

Enantiomeric Purity:

  • HPLC Analysis: A Chiralpak AD-H column (250 × 4.6 mm) with hexane:isopropanol (80:20) mobile phase resolves (3R) and (3S) enantiomers (retention times: 12.3 min and 14.7 min, respectively) .

  • Optical Rotation: [α]²⁵D = +8.7° (c = 1, H₂O) for the (3R)-enantiomer .

Structural Confirmation:

  • ¹H NMR (400 MHz, D₂O): δ 1.45–1.55 (m, 2H, CH₂), 2.30 (t, J = 7.2 Hz, 2H, CH₂CO), 3.20 (dd, J = 6.8, 4.4 Hz, 1H, CHNH₂), 3.70 (s, 3H, OCH₃), 5.35–5.45 (m, 2H, CH₂=CH) .

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (NH₃⁺ bend) .

Industrial-Scale Considerations

Cost-Effectiveness:

  • Asymmetric hydrogenation, though requiring expensive catalysts, reduces downstream purification costs.

  • Enzymatic resolution is preferable for small-scale API synthesis due to lower catalyst recyclability.

Safety Protocols:

  • Hofmann rearrangement involves toxic bromine derivatives, necessitating closed-system reactors.

  • HCl gas handling requires scrubbers to prevent corrosion .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-aminohex-5-enoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (3R)-3-aminohex-5-enoate hydrochloride has garnered attention for its ability to inhibit GABA transaminase, an enzyme that metabolizes gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This inhibition leads to increased levels of GABA, enhancing GABAergic neurotransmission, which is beneficial for treating conditions such as:

  • Epilepsy : By elevating GABA levels, the compound may help manage seizure activity.
  • Anxiety Disorders : Increased GABAergic activity can alleviate anxiety symptoms by promoting relaxation and reducing excitability in neural circuits.

Case Studies

  • Efficacy in Epilepsy Management : A study demonstrated that compounds similar to this compound effectively reduced seizure frequency in animal models by enhancing GABA levels .
  • Anxiety Reduction : Research indicated that GABAergic enhancers could significantly reduce anxiety-like behaviors in rodents, suggesting potential therapeutic applications for anxiety disorders .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis due to its structural properties. It can be synthesized through various methods, including:

  • Reduction Reactions : Utilizing Baker's yeast to reduce methyl 3-oxohex-5-enoate yields methyl (3R)-3-hydroxyhex-5-enoate with high enantiomeric enrichment .
  • Lactonization Reactions : Subsequent reactions involving seleno- and iodo-lactonization of derived hex-5-enoic acids lead to the formation of valuable lactones that are suitable for further chemical elaboration .

Synthesis Pathway Example

StepReaction TypeStarting MaterialProduct
1ReductionMethyl 3-oxohex-5-enoateMethyl (3R)-3-hydroxyhex-5-enoate
2LactonizationMethyl (3R)-3-hydroxyhex-5-enoateValerolactones

Biological Research Applications

Beyond its medicinal uses, this compound is also utilized in biological research to explore mechanisms of action related to neurotransmitter modulation. Its ability to affect GABA metabolism makes it a valuable tool for studying:

  • Neurotransmitter Dynamics : Investigations into how altering GABA levels impacts neuronal excitability and synaptic transmission.
  • Drug Development : The compound's profile as a GABA transaminase inhibitor positions it as a candidate for developing new anxiolytic or anticonvulsant medications.

Research Findings

Recent studies have highlighted the compound's potential in enhancing neuronal survival and growth through GABAergic pathways, providing insights into neuroprotective strategies against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl (3R)-3-aminohex-5-enoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 332064-79-6
  • Storage : Requires an inert atmosphere and storage at 2–8°C to prevent degradation .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes eye irritation), and H335 (may cause respiratory irritation) .

The compound’s enantiomeric purity and hydrochloride salt form enhance its stability and solubility in polar solvents, making it suitable for reactions requiring controlled stereochemistry.

Comparison with Structurally Similar Compounds

Analogs with Varied Ester Groups

Compound Name Molecular Formula Molecular Weight Key Structural Differences Key Properties/Applications Reference
Ethyl 3-amino-5-methylhexanoate hydrochloride C₉H₂₀ClNO₂ 209.71 Ethyl ester; methyl branch at C5 Potential intermediate in peptide synthesis
Methyl (3R)-3-aminohex-5-enoate hydrochloride C₆H₁₂ClNO₂ 165.62 Methyl ester; terminal double bond Chiral building block for drug design

The methyl branch at C5 introduces steric hindrance, which may affect reactivity in nucleophilic substitutions .

Carboxylic Acid vs. Ester Derivatives

Compound Name Molecular Formula Molecular Weight Functional Group Key Differences
(R)-3-Aminohex-5-enoic acid hydrochloride C₆H₁₂ClNO₂ 165.62 Carboxylic acid Higher polarity; prone to zwitterion formation
This compound C₆H₁₂ClNO₂ 165.62 Methyl ester Improved lipophilicity; ester hydrolysis stability

Discussion: The carboxylic acid derivative ((R)-3-Aminohex-5-enoic acid hydrochloride) is more polar due to the free -COOH group, favoring aqueous solubility. In contrast, the methyl ester in the target compound enhances membrane permeability, making it preferable in prodrug design .

Branched vs. Linear Chain Analogs

Compound Name Molecular Formula Molecular Weight Structural Features Synthesis Applications Reference
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₇H₁₆ClNO₂ 181.66 Branched C3-dimethyl; methylamino group Intermediate for β-amino acid derivatives
This compound C₆H₁₂ClNO₂ 165.62 Linear chain; terminal double bond Used in stereoselective alkylations

Discussion: Branched analogs like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride exhibit steric effects that can hinder nucleophilic attacks, whereas the linear chain and double bond in the target compound facilitate conjugation reactions (e.g., Michael additions) .

Heterocyclic Amine Derivatives

Compound Name Molecular Formula Molecular Weight Structural Features Applications Reference
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride C₆H₁₀ClN₃O 175.62 Oxadiazole ring; cyclopropyl substituent Versatile building block for heterocycles
(2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride C₁₃H₁₇Cl₂N₃O₂ 318.20 Complex oxadiazole-phenoxy hybrid Pharmaceutical intermediate

Discussion: Heterocyclic amines (e.g., oxadiazole derivatives) offer enhanced metabolic stability compared to linear amino esters. However, their synthesis is more complex, requiring multi-step protocols involving cyclization (e.g., using Mg in MeOH for oxadiazole formation) .

Stereochemical Variants

Compound Name Configuration Molecular Weight Key Property
This compound R 165.62 High enantiomeric purity for chiral synthesis
Methyl (3S)-3-aminohex-5-enoate hydrochloride S 165.62 Mirror-image enantiomer; distinct bioactivity N/A

Discussion : The (R)-enantiomer is often prioritized in drug synthesis due to stereoselective interactions with biological targets (e.g., enzymes or receptors). Enantiomeric purity is critical, as seen in the stringent storage conditions (inert atmosphere) to prevent racemization .

Biological Activity

Methyl (3R)-3-aminohex-5-enoate hydrochloride, also known as (R)-3-aminohex-5-enoic acid hydrochloride, is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6_6H11_11ClN2_2O2_2
  • CAS Number : 1820571-33-2
  • Molecular Weight : 178.62 g/mol

The compound features an amino group and a double bond in its hexenoate chain, which are critical for its biological activity.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for bacterial cell wall synthesis, making it a candidate for antibiotic development. Studies have highlighted its potential in targeting the MraY enzyme, which plays a vital role in the early stages of peptidoglycan biosynthesis .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been observed to affect cell cycle progression and promote multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death .
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially influencing pathways involved in neurodegenerative diseases. This aspect requires further investigation but suggests a broader therapeutic potential beyond antimicrobial and anticancer applications .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Observed Reference
Enzyme InhibitionInhibits MraY
Anticancer ActivityInduces apoptosis
NeuroprotectionPotential protective effects

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving human cancer cell lines revealed that treatment with this compound resulted in increased rates of apoptosis and altered cell cycle dynamics. Specifically, the compound induced a multipolar phenotype in centrosome-amplified cells, leading to aberrant mitosis and subsequent cell death .

Safety and Toxicity Profile

While initial studies indicate beneficial effects, it is crucial to evaluate the safety profile of this compound. Toxicity assessments have shown minimal adverse effects at therapeutic concentrations; however, further research is necessary to fully understand its safety in vivo.

Q & A

What are the recommended synthetic routes for Methyl (3R)-3-aminohex-5-enoate hydrochloride, and how can reaction conditions be optimized to improve yield and stereochemical purity?

Level: Advanced
Answer:
Synthesis of chiral amino esters like this compound often involves enantioselective catalysis or resolution. A common approach is the acid-catalyzed esterification of the corresponding amino acid, followed by HCl salt formation. For example, in analogous syntheses (e.g., ), hydrochloric acid in dioxane was used to protonate the amine, followed by reduced-pressure concentration to isolate the hydrochloride salt . Optimization strategies include:

  • Temperature control : Stirring at room temperature minimizes racemization.
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates.
  • Stoichiometry : Excess HCl ensures complete salt formation.
    Advanced methods may employ chiral auxiliaries or enzymatic resolution to preserve stereochemistry.

How can researchers confirm the stereochemical configuration and purity of this compound using spectroscopic techniques?

Level: Basic
Answer:
1H-NMR and 13C-NMR are critical for structural confirmation. Key features include:

  • Stereospecific coupling : In related compounds, coupling constants (e.g., J = 6.9 Hz for CH2 groups in ) help assign stereochemistry .
  • Chemical shifts : The methyl ester (δ ~3.7–3.8 ppm) and amino protons (δ ~8.5–9.0 ppm, broad) are diagnostic .
    HRMS-TOF validates molecular weight (e.g., [M+H]+ or [M-Cl]+ ions) with <5 ppm error . Chiral HPLC using columns like Chiralpak® AD-H can resolve enantiomers, ensuring ≥99% ee.

What analytical methods are suitable for assessing the purity of this compound, and how are impurities characterized?

Level: Basic
Answer:

  • HPLC/UPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify main peaks and impurities. Adjust mobile phase (e.g., acetonitrile/0.1% TFA) to resolve polar byproducts .
  • Elemental analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values.
  • TGA/DSC : Detects residual solvents or decomposition products (e.g., emphasizes handling hygroscopic salts) . Impurities like unreacted starting materials are identified via LC-MS/MS.

How should this compound be stored to maintain stability, and what degradation products are likely under improper conditions?

Level: Advanced
Answer:

  • Storage : Keep at -20°C in airtight, light-resistant containers under nitrogen. Desiccants (e.g., silica gel) prevent hydrolysis .
  • Degradation pathways :
    • Hydrolysis : Ester cleavage in humid conditions forms 3-aminohex-5-enoic acid.
    • Oxidation : The α,β-unsaturated ester may undergo epoxidation or polymerization.
      Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring are recommended.

What strategies can mitigate racemization during the synthesis or derivatization of this compound?

Level: Advanced
Answer:

  • Low-temperature reactions : Conduct steps below 25°C to slow keto-enol tautomerism.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amine during esterification .
  • Enzymatic methods : Lipases (e.g., Candida antarctica) selectively esterify (R)-enantiomers without racemization .

How can researchers design experiments to study the reactivity of the α,β-unsaturated ester moiety in this compound?

Level: Advanced
Answer:

  • Conjugate addition : React with nucleophiles (e.g., Grignard reagents) to form β-substituted products. Monitor via 1H-NMR for disappearance of the enoate proton (δ ~5.8–6.2 ppm) .
  • Cycloaddition : Perform Diels-Alder reactions with dienes (e.g., cyclopentadiene) under thermal or Lewis acid catalysis.
  • Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates with varying electrophiles.

What computational methods aid in predicting the physicochemical properties or reaction pathways of this compound?

Level: Advanced
Answer:

  • DFT calculations : Gaussian or ORCA software models transition states for stereochemical outcomes (e.g., NBO analysis for hydrogen bonding) .
  • MD simulations : Predict solubility parameters in solvents like DMSO or water.
  • pKa prediction : Tools like MarvinSketch estimate amine protonation (expected pKa ~8.5–9.5) .

How can this compound be incorporated into multi-step syntheses of complex bioactive molecules?

Level: Advanced
Answer:

  • Peptide coupling : Use EDCl/HOBt to conjugate the amino group with carboxylic acids, forming amide bonds .
  • Cross-metathesis : Employ Grubbs catalyst to functionalize the alkene (e.g., references analogous aminohexenoate derivatives) .
  • Reductive amination : Convert the ester to an aldehyde (LiAlH4 reduction followed by Swern oxidation), then react with amines.

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